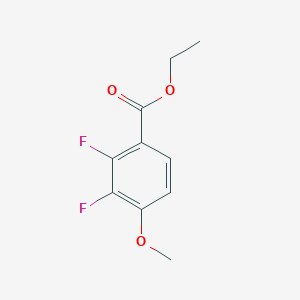

Ethyl 2,3-difluoro-4-methoxybenzoate

Description

Contextualization of Fluorinated Aromatic Esters in Chemical Research

Fluorinated aromatic esters constitute a significant class of organic compounds. The incorporation of fluorine atoms into aromatic rings can profoundly alter the physical, chemical, and biological properties of the parent molecule. nih.govnih.gov These changes often include increased thermal stability, enhanced lipophilicity, and altered electronic characteristics, which can be strategically exploited in various applications. nih.govbohrium.com Aromatic esters, in general, are versatile intermediates in organic synthesis, and the presence of fluorine atoms adds a layer of complexity and utility. They can serve as precursors to a wide array of more complex molecules through reactions such as hydrolysis, amidation, and reduction.

Significance of Difluorinated Benzoate (B1203000) Scaffolds in Organic Synthesis

The difluorinated benzoate scaffold, as seen in Ethyl 2,3-difluoro-4-methoxybenzoate, is of particular importance. The presence of two fluorine atoms on the benzene (B151609) ring creates a unique electronic environment and steric hindrance, which can direct the course of subsequent chemical transformations. The specific positioning of these fluorine atoms, along with other substituents like the methoxy (B1213986) group, allows for regioselective reactions, making these scaffolds valuable building blocks in the synthesis of complex target molecules. researchgate.net For instance, the strategic placement of fluorine can influence the acidity of nearby protons and the reactivity of other functional groups, providing chemists with fine control over synthetic pathways.

Research Objectives Pertaining to this compound as a Chemical Entity

While extensive research focusing solely on this compound is not widely published, its structural features suggest several potential research objectives. Primarily, it is investigated as a key intermediate in the synthesis of more complex molecules. The combination of the ethyl ester, the difluoro pattern, and the methoxy group makes it a versatile starting material. Research efforts involving this compound are likely centered on its use in the construction of novel bioactive compounds, where the specific substitution pattern is crucial for achieving desired biological activity. mdpi.com For example, its derivatives could be explored for their potential as inhibitors of specific enzymes or as components of advanced materials.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1806332-41-1 | chemscene.comparchem.com |

| Molecular Formula | C10H10F2O3 | chemscene.com |

| Molecular Weight | 216.18 g/mol | chemscene.com |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-difluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(14-2)9(12)8(6)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHBFJCNMCDXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for Ethyl 2,3 Difluoro 4 Methoxybenzoate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2,3-difluoro-4-methoxybenzoate

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule to identify potential starting materials and synthetic routes. amazonaws.comnih.gov For this compound, the most apparent disconnection is the ester linkage (a C-O bond), which is a common and reliable transformation.

Primary Disconnection (Ester Bond): This disconnection simplifies the target molecule into its constituent parts: 2,3-difluoro-4-methoxybenzoic acid and ethanol (B145695) . This suggests that a direct esterification reaction would be the final step in the synthesis.

Secondary Disconnections (Aromatic Core): Further analysis focuses on the synthesis of the key intermediate, 2,3-difluoro-4-methoxybenzoic acid . The substituents on the aromatic ring (two fluorines, one methoxy (B1213986) group, and one carboxylic acid) suggest several possibilities. A logical disconnection involves the C-O bond of the methoxy ether. This leads back to a trifluorinated benzoic acid precursor, such as 2,3,4-trifluorobenzoic acid . The synthesis would then involve a selective nucleophilic aromatic substitution (SNAr) reaction where a methoxide (B1231860) ion displaces the fluorine atom at the C4 position. This approach is strategically sound due to the high activation of the ring towards nucleophilic attack by the fluorine atoms.

This retrosynthetic blueprint outlines a plausible synthetic sequence: the construction of the difluorinated methoxybenzoic acid core via an SNAr reaction, followed by a classical esterification to yield the final product.

Classical Esterification Approaches for Fluorinated Benzoic Acid Precursors

Once the precursor, 2,3-difluoro-4-methoxybenzoic acid , is obtained, its conversion to the corresponding ethyl ester can be accomplished through well-established esterification methods.

Direct Acid-Catalyzed Esterification Techniques

The most direct method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

The mechanism proceeds via acid-catalyzed nucleophilic acyl substitution. libretexts.org The protonation of the carbonyl oxygen of the benzoic acid by the strong acid catalyst enhances the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the nucleophilic oxygen of ethanol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. libretexts.org Although effective, the reaction is an equilibrium process, and using a large excess of ethanol is necessary to drive the reaction toward the product. libretexts.org

Acid Chloride Mediated Esterification Pathways

An alternative, often more efficient, route involves the conversion of the carboxylic acid into a more reactive intermediate, the acid chloride. This two-step process avoids the equilibrium limitations of direct esterification.

Formation of the Acid Chloride : 2,3-difluoro-4-methoxybenzoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution pathway where the carboxylic acid's hydroxyl group is converted into a superior leaving group, which is then displaced by a chloride ion. libretexts.org

Esterification : The resulting 2,3-difluoro-4-methoxybenzoyl chloride is a highly electrophilic species. It reacts readily with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to afford this compound in high yield.

This method is particularly useful when the carboxylic acid is sterically hindered or electronically deactivated, as the high reactivity of the acid chloride ensures a rapid and complete reaction.

Advanced Synthetic Strategies for the Difluorinated Benzoate (B1203000) Moiety

The synthesis of the core aromatic structure, 2,3-difluoro-4-methoxybenzoic acid , requires advanced strategies, primarily leveraging the unique properties of fluorinated aromatic rings.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for the synthesis of highly substituted aromatic compounds, especially those bearing electron-withdrawing groups. wikipedia.orgbyjus.com Unlike nucleophilic aliphatic substitution (SN1/SN2), the SNAr mechanism does not involve a backside attack, which is sterically impossible on a benzene (B151609) ring. wikipedia.orgchemistrysteps.com Instead, it typically proceeds via a two-step addition-elimination mechanism. chemistrysteps.comyoutube.com

Addition : A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group. This step is usually the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Elimination : The aromaticity is restored as the leaving group is expelled from the Meisenheimer complex. youtube.com

Aromatic rings containing fluorine atoms are highly activated towards SNAr. The strong electron-withdrawing nature of fluorine makes the aromatic ring electrophilic and susceptible to nucleophilic attack. chemistrysteps.comyoutube.com This makes SNAr an ideal strategy for introducing nucleophiles, such as a methoxy group, onto a polyfluorinated benzene ring to construct the desired precursor. Recent studies have also shown that these reactions can, in some cases, proceed through a concerted mechanism without a stable Meisenheimer intermediate. acs.orgimperial.ac.uk

Regioselectivity and Stereoelectronic Considerations in SNAr Reactions

The success of an SNAr synthesis depends critically on controlling the regioselectivity of the nucleophilic attack. This is governed by the stereoelectronic effects of the substituents on the aromatic ring.

Regioselectivity : The presence of electron-withdrawing groups (EWGs) is essential for activating the ring towards attack. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction, but only when they are positioned ortho or para to the site of nucleophilic attack. chemistrysteps.commasterorganicchemistry.com In the context of synthesizing the precursor to this compound, if one starts with a substrate like 1,2,3,4-tetrafluorobenzene, the attack of a methoxide ion would be directed by the activating effects of the other fluorine atoms. The precise site of substitution can often be controlled by manipulating reaction conditions. nih.gov

Stereoelectronic Effects : The fluorine atom exerts a powerful influence on SNAr reactions due to its high electronegativity.

Inductive Effect (-I) : Fluorine's strong inductive effect withdraws electron density from the aromatic ring, which activates the ring for the initial nucleophilic attack and, crucially, stabilizes the negatively charged Meisenheimer intermediate. stackexchange.com This stabilization lowers the activation energy of the rate-determining addition step. stackexchange.com

Leaving Group Ability : An unusual feature of SNAr reactions is the trend in leaving group ability for halogens: F > Cl > Br > I. chemistrysteps.com This is the opposite of the trend observed in SN1 and SN2 reactions. The reason lies in the rate-determining step. Since the addition of the nucleophile is the slow step, the C-F bond is not significantly broken in the transition state. masterorganicchemistry.com Instead, the high electronegativity of fluorine is the dominant factor, making the carbon it is attached to more electrophilic and thus accelerating the rate-determining attack. stackexchange.comyoutube.com

These principles guide the rational design of a synthetic route. For instance, the synthesis of 2,3-difluoro-4-methoxybenzoic acid could be envisioned starting from 2,3,4-trifluoronitrobenzene . A regioselective SNAr reaction with sodium methoxide would likely displace the fluorine at the C4 position, which is para to the strongly activating nitro group. Subsequent reduction of the nitro group to an amine, followed by Sandmeyer reaction to install the carboxylic acid, would yield the desired precursor.

Table 1: Electronic Properties of Substituents in SNAr Reactions

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on SNAr | Role |

|---|---|---|---|---|

| -F (Fluoro) | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Activating | Stabilizes Meisenheimer intermediate; excellent leaving group. |

| -OCH₃ (Methoxy) | Weak Electron-Withdrawing (-I) | Strong Electron-Donating (+R) | Deactivating | Directs incoming electrophiles, but deactivates for nucleophiles. |

| -COOH (Carboxyl) | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Activating | ortho, para-director for nucleophilic attack. |

| -NO₂ (Nitro) | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Activating | Potent ortho, para-director for nucleophilic attack. |

Introduction of the Methoxy Group via SNAr

A principal and highly effective method for introducing the C4-methoxy group onto a pre-existing fluorinated ring is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy capitalizes on the high activation provided by multiple electron-withdrawing fluorine atoms on the aromatic ring, which facilitates the displacement of a leaving group by a nucleophile.

The most common precursor for this transformation is an ester of 2,3,4-trifluorobenzoic acid, such as Ethyl 2,3,4-trifluorobenzoate. nih.gov The fluorine atom at the C4 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent fluorine atoms and the para-ester group. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgchadsprep.com The nucleophile, typically sodium methoxide (NaOCH₃), attacks the carbon bearing the C4-fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the resonance-delocalization of the negative charge onto the electron-withdrawing substituents. masterorganicchemistry.com In the subsequent step, the fluoride (B91410) ion is eliminated, restoring aromaticity and yielding the desired this compound. libretexts.orgmasterorganicchemistry.com

This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or in methanol (B129727), which can also serve as the source of the methoxide ion in the presence of a suitable base. The selection of the solvent and reaction temperature is crucial for optimizing the yield and minimizing potential side reactions. For instance, in the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, the chloride para to the activating nitro group is selectively substituted, demonstrating the high regioselectivity of this type of reaction. chegg.com

| Precursor | Reagent | Solvent | Conditions | Product | Key Feature |

| Ethyl 2,3,4-trifluorobenzoate | Sodium Methoxide | Methanol | Reflux | This compound | Selective displacement of the C4-fluorine due to activation by adjacent F and para-ester groups. libretexts.orgmasterorganicchemistry.com |

| 2,3,4-Trifluorobenzoic acid | Sodium Methoxide | DMF | Moderate Heat | 2,3-Difluoro-4-methoxybenzoic acid | Subsequent esterification would be required to obtain the final ethyl ester. chemicalbook.com |

Transition-Metal Catalyzed Coupling Reactions for Aryl Ring Functionalization

While SNAr is direct for methoxylation, transition-metal catalyzed cross-coupling reactions represent a powerful and versatile alternative for functionalizing aryl rings, including the synthesis of complex benzoates. researchgate.net These methods, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, offer a broad scope for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling an organoboron compound with an organohalide using a palladium catalyst. chemistryviews.org While not a direct method for introducing a methoxy group, it is instrumental in building the core structure of fluorinated biaryls, which can be precursors to the target molecule. chemistryviews.orgmdpi.com For example, a fluorinated aryl boronic acid or ester could be coupled with a suitable partner, with the resulting product later being converted to the desired benzoate.

The efficiency of Suzuki-Miyaura couplings involving heavily fluorinated substrates can be challenging, often requiring specialized catalysts and conditions. chemistryviews.org Research has shown that nickel-catalyzed protocols can be effective for the cross-coupling of aryl fluorides with aryl boronic esters, particularly when the aryl fluoride contains electron-withdrawing groups or ortho-directing groups that facilitate C-F bond activation. acs.org The development of heterogeneous catalysts, such as palladium nanoparticles on modified graphene, also aims to create more sustainable and recyclable systems for these transformations. mdpi.com The synthesis of the necessary fluorinated aryl boronates is a key preliminary step, with methods including catalytic C-H and C-F borylation being developed. researchgate.net

For the direct formation of the C-O bond, other cross-coupling reactions are more directly applicable than the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination and Etherification: Originally developed for C-N bond formation, the Buchwald-Hartwig reaction has been extended to the synthesis of aryl ethers (C-O bond formation). researchgate.netorganic-chemistry.org This palladium-catalyzed reaction can couple an aryl halide (or triflate) with an alcohol. In the context of this compound synthesis, a precursor like Ethyl 2,3-difluoro-4-bromobenzoate could theoretically be coupled with methanol or sodium methoxide. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed. organic-chemistry.org

Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-O bonds, often used for synthesizing diaryl ethers. organic-chemistry.org This reaction involves treating an aryl halide with an alcohol in the presence of a copper catalyst and a base, typically at elevated temperatures. While palladium-based methods are often milder, the Ullmann condensation remains a viable, cost-effective alternative for certain substrates. organic-chemistry.orgresearchgate.net It is particularly useful when palladium-catalyzed methods fail or are not economical.

| Coupling Reaction | Catalyst System (Example) | Substrate 1 (Example) | Substrate 2 | Bond Formed | Relevance to Synthesis |

| Suzuki-Miyaura | Pd(dppf)Cl₂ / Base | Aryl Boronic Ester | Aryl Halide | C-C | Indirect; used to build complex fluorinated precursors for subsequent functionalization. scholaris.ca |

| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligand | Ethyl 2,3-difluoro-4-bromobenzoate | Methanol | C-O | Direct introduction of the methoxy group via C-O coupling. organic-chemistry.org |

| Ullmann Condensation | CuI / Base | Ethyl 2,3-difluoro-4-iodobenzoate | Methoxide | C-O | Classical, copper-catalyzed method for direct methoxy group introduction. organic-chemistry.org |

Directed Ortho-Metalation (DoM) Strategies in the Synthesis of Substituted Benzoates

Directed ortho-metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.orgnumberanalytics.com The technique relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This creates a stabilized aryllithium intermediate that can be trapped by various electrophiles.

In the context of synthesizing polysubstituted benzoates, a methoxy group or even a carboxylate group itself can act as a DMG. wikipedia.orgorganic-chemistry.org For instance, starting with 2,3-difluoroanisole, the methoxy group could direct lithiation to the C4 position. However, the presence of two ortho fluorine atoms complicates this, as fluorine itself can act as a weak DMG. A more plausible route might involve starting with a precursor like 2-methoxybenzoic acid. Research by Mortier et al. has shown that the carboxylate group can effectively direct metalation to the ortho position when treated with s-BuLi/TMEDA. organic-chemistry.org After ortho-lithiation, the intermediate can be quenched with an electrophile to introduce a new substituent. While not a direct route to the target compound in one step, DoM provides a precise method for building up the required substitution pattern on a simpler precursor ring. beilstein-journals.org

Regioselective Functionalization of Benzene Ring Precursors

Building the target molecule often involves a multi-step sequence starting from less substituted benzene derivatives. The regiochemical outcome of reactions like halogenation and nitration is governed by the directing effects of the substituents already present on the ring.

Electrophilic aromatic substitution reactions are fundamental to introducing functional groups that can later be transformed into the desired substituents.

Nitration: A nitro group (-NO₂) is a strong electron-withdrawing group and can be introduced via electrophilic nitration (e.g., with HNO₃/H₂SO₄). This nitro group can serve multiple purposes. It can act as an activating group for subsequent SNAr reactions. masterorganicchemistry.com Alternatively, the nitro group can be reduced to an amine (-NH₂), which can then be converted into a variety of other functional groups via diazotization reactions (e.g., Sandmeyer reaction to introduce halides or a hydroxyl group). For example, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from 2,3,4,5-tetrafluorobenzoic acid involves a sequence of nitration, methoxyl substitution, and reduction of the nitro group. researchgate.net

Halogenation: Direct halogenation (bromination or chlorination) of a substituted benzene ring can install a leaving group necessary for cross-coupling reactions. The regioselectivity of this step is critical. For instance, halogenating a difluoro-methoxy-benzene precursor would need to be controlled to place the halogen at the desired position for subsequent carbonylation or esterification steps. The development of regioselective halogenation methods, sometimes using metal catalysts, is an active area of research. core.ac.ukfigshare.com

These initial functionalization steps create key intermediates, such as Ethyl 2,3-difluoro-4-nitrobenzoate or Ethyl 4-bromo-2,3-difluorobenzoate, which are then carried forward using the methodologies described previously (SNAr, cross-coupling) to arrive at the final product.

Introduction of Fluoro and Methoxy Groups at Specific Positions

The key challenge in synthesizing this compound lies in the regioselective introduction of two fluorine atoms and a methoxy group onto the benzene ring. The substitution pattern is critical for the final compound's properties and applications. A plausible synthetic strategy involves the initial synthesis of the corresponding benzoic acid, 2,3-difluoro-4-methoxybenzoic acid, followed by esterification.

One potential route begins with a suitably substituted fluorinated precursor, such as 3-fluoro-4-methoxybenzoic acid. The introduction of the second fluorine atom at the C2 position can be achieved through electrophilic fluorination. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for such transformations. The methoxy group at C4 and the existing fluorine at C3 direct the incoming electrophile, but achieving high regioselectivity can be challenging due to the interplay of electronic and steric effects.

Alternatively, a route starting from a difluorinated compound, such as 2,3-difluoroanisole, can be envisioned. This would be followed by carboxylation at the C1 position and subsequent methoxylation at the C4 position. The methoxylation of a difluorinated aromatic ring often requires nucleophilic aromatic substitution (SNAr) conditions. This typically involves reacting the difluoro intermediate with a methoxide source, such as sodium methoxide, in a polar aprotic solvent. The presence of two electron-withdrawing fluorine atoms facilitates the nucleophilic attack of the methoxide ion.

A third approach could involve starting with 2,3-difluorobenzoic acid and subsequently introducing the methoxy group at the C4 position. This would also proceed via an SNAr mechanism, where the electron-withdrawing carboxylic acid group and the fluorine atoms activate the ring for nucleophilic attack.

The final step in all these routes is the esterification of the synthesized 2,3-difluoro-4-methoxybenzoic acid with ethanol to yield the target compound. This is typically an acid-catalyzed reaction, often employing a strong acid like sulfuric acid. researchgate.netchemguide.co.uk

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential. This includes the choice of solvent, catalyst, temperature, and pressure.

The choice of solvent can significantly influence the rate and selectivity of both the fluorination/methoxylation and esterification steps.

For nucleophilic aromatic substitution reactions, such as the methoxylation of a difluorinated precursor, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are generally preferred. youtube.com These solvents can solvate the cation of the methoxide salt, leaving the methoxide anion more nucleophilic and thus accelerating the reaction. Kinetic studies of similar SNAr reactions have shown that the reaction rate can be highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex). youtube.com

In electrophilic fluorination reactions using reagents like Selectfluor®, polar solvents such as acetonitrile are also commonly used. nih.gov The solvent can influence the reactivity of the fluorinating agent and the stability of any charged intermediates.

For the final esterification step, the choice of solvent is also critical. While the reaction can be carried out neat with an excess of ethanol serving as both reactant and solvent, inert solvents like toluene (B28343) or benzene can be used. chemguide.co.uk The use of a solvent can help to control the reaction temperature and facilitate the removal of water, a byproduct of the reaction, which can drive the equilibrium towards the product side. Kinetic analysis of esterification reactions often reveals a second-order dependence on the concentrations of the carboxylic acid and the alcohol, with the rate constant being influenced by the solvent polarity and its ability to solvate the reactants and the transition state. nih.gov

Table 1: Effect of Solvents on a Model Aromatic Fluorination Reaction

Note: Data is illustrative and based on general trends observed in aromatic fluorination reactions.

The choice of catalyst is paramount for both the regioselective functionalization of the aromatic ring and the final esterification step.

In modern synthetic chemistry, transition metal catalysis plays a significant role in aromatic fluorination. Palladium-catalyzed fluorination of aryl triflates or bromides has been explored, where the choice of ligand is crucial for achieving high yields and regioselectivity. nih.gov For instance, the use of specifically designed biaryl monophosphine ligands can enable room-temperature fluorination. nih.gov

For the esterification of the sterically hindered 2,3-difluoro-4-methoxybenzoic acid, traditional acid catalysts like sulfuric acid or hydrochloric acid are effective. researchgate.netchemguide.co.uk However, to improve yields and reduce reaction times, more advanced catalytic systems can be employed. These include Lewis acids like zirconium complexes, which have shown to be moisture-tolerant and recyclable. nih.gov The catalyst loading is a critical parameter to optimize; typically, loadings of 1-5 mol% are used to balance reaction rate and cost. researchgate.net

Heterogeneous catalysts, such as supported iron oxide nanoparticles or zeolites, offer advantages in terms of ease of separation and reusability, contributing to a more sustainable process. acs.org Studies on the esterification of various aromatic acids have shown that the catalytic activity can be significantly influenced by the support material and the nanoparticle size. acs.org

Table 2: Comparison of Catalysts for the Esterification of Benzoic Acid

Note: Data is illustrative and based on reported yields for similar esterification reactions. nih.govacs.org

Temperature and pressure are critical parameters that can significantly affect reaction rates, selectivity, and yields.

In nucleophilic aromatic substitution reactions, higher temperatures generally lead to faster reaction rates. However, for regioselective reactions, temperature optimization is crucial as it can influence the product distribution. acs.org For instance, in the methoxylation of a difluorinated precursor, a moderate temperature might be required to favor substitution at the desired position while minimizing side reactions.

Pressure can also play a role, particularly in reactions involving gaseous reagents or where the transition state has a different volume than the reactants. numberanalytics.com In some SNAr reactions, applying high pressure can accelerate the reaction by favoring the more compact transition state. researchgate.net

For the esterification reaction, the temperature is typically set to the reflux temperature of the alcohol or solvent to ensure a reasonable reaction rate. chemguide.co.ukwpmucdn.com However, excessively high temperatures can lead to side reactions and decomposition of the product. The reaction is usually carried out at atmospheric pressure.

Table 3: Effect of Temperature on the Regioselectivity of a Model Aromatic Methoxylation

Note: Data is illustrative and based on general trends observed in nucleophilic aromatic substitution reactions.

Application of Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound can be made more environmentally benign by incorporating the principles of green chemistry. Key areas of focus include the use of safer solvents, improving atom economy, and utilizing catalytic reagents.

Solvent Selection: Traditional volatile organic solvents (VOCs) used in synthesis pose environmental and health risks. Green chemistry encourages the use of safer alternatives. For the synthesis of the target compound, exploring the use of greener solvents like ionic liquids, supercritical fluids, or bio-derived solvents could be beneficial. nih.gov For example, some esterification reactions have been successfully carried out in greener solvents, reducing the environmental impact. rsc.org

Catalysis: The use of catalysts, especially heterogeneous and recyclable catalysts, is a cornerstone of green chemistry. acs.org As discussed in section 2.4.2, employing recyclable catalysts for the esterification step not only improves efficiency but also reduces waste. Furthermore, developing catalytic methods for the regioselective fluorination and methoxylation steps would be a significant advancement in the green synthesis of this compound.

Green Chemistry Metrics: The "greenness" of a synthetic route can be quantitatively assessed using various metrics. The E-Factor (Environmental Factor), which is the mass ratio of waste to product, and the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the product, are commonly used metrics. researchgate.net By analyzing these metrics for different potential synthetic routes, the most environmentally friendly option can be identified.

Table 4: Green Chemistry Metrics for Different Synthetic Strategies

Note: Data is illustrative and represents potential improvements based on green chemistry principles.

Chemical Reactivity and Transformation Studies of Ethyl 2,3 Difluoro 4 Methoxybenzoate

Reactivity of the Ester Moiety

The ester functional group in Ethyl 2,3-difluoro-4-methoxybenzoate is a prime site for a variety of chemical transformations, including hydrolysis, transesterification, reduction, and amidation.

Hydrolysis Pathways (Acidic and Basic Conditions) to 2,3-difluoro-4-methoxybenzoic Acid

The conversion of this compound to its corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid, is a fundamental transformation achievable through hydrolysis under both acidic and basic conditions.

Under basic conditions, the ester is typically treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated. Acidification of the resulting carboxylate salt with a strong acid, like hydrochloric acid, precipitates the desired 2,3-difluoro-4-methoxybenzoic acid. A typical procedure involves stirring the ester with an aqueous solution of sodium hydroxide at room temperature for an extended period, followed by acidification. orgsyn.org

Acid-catalyzed hydrolysis, while also a viable method, is an equilibrium-driven process. The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst, such as sulfuric acid, in an aqueous medium. To drive the equilibrium towards the formation of the carboxylic acid, it is often necessary to use a large excess of water or to remove the ethanol (B145695) byproduct as it is formed.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis | 1. NaOH (aq) or KOH (aq), Room Temperature, 24h 2. HCl (aq) | 2,3-difluoro-4-methoxybenzoic acid |

| Acidic Hydrolysis | H₂SO₄ (cat.), H₂O, Heat | 2,3-difluoro-4-methoxybenzoic acid |

Transesterification Reactions with Various Alcohols

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction can be catalyzed by either an acid or a base and is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

For instance, to synthesize mthis compound, this compound would be treated with methanol (B129727) in the presence of a catalytic amount of a strong acid like sulfuric acid or a base like sodium methoxide (B1231860). nih.gov The reaction is reversible, and using a large excess of the reactant alcohol is crucial for achieving a high yield of the desired ester. The general mechanism under basic conditions involves the attack of an alkoxide on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the original ethoxide group. masterorganicchemistry.com

The efficiency of transesterification can be influenced by several factors, including the choice of catalyst, reaction temperature, and the molar ratio of the alcohol to the ester. semanticscholar.orgpsu.edu

| Reactant Alcohol | Catalyst | Product |

| Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 2,3-difluoro-4-methoxybenzoate |

| Butanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBu) | Butyl 2,3-difluoro-4-methoxybenzoate |

Reduction to Corresponding Alcohol Derivatives (e.g., (2,3-difluoro-4-methoxyphenyl)methanol)

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (2,3-difluoro-4-methoxyphenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.

Alternatively, sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be employed for ester reductions, often in the presence of an additive like calcium chloride or in a high-boiling solvent at elevated temperatures. researchgate.net This method can sometimes offer better selectivity if other reducible functional groups are present in the molecule. youtube.com

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2,3-difluoro-4-methoxyphenyl)methanol |

| Sodium Borohydride (NaBH₄) / CaCl₂ | THF/alcohol | (2,3-difluoro-4-methoxyphenyl)methanol |

Amidation and Other Carboxylic Acid Derivative Formations

The formation of amides from this compound can be achieved, although it is often more efficient to first hydrolyze the ester to the corresponding carboxylic acid and then couple it with an amine. However, direct amidation of the ester is also possible. This typically involves heating the ester with an amine, sometimes in the presence of a catalyst. For instance, the reaction of ethyl glycinate (B8599266) with various amines in refluxing ethanol has been reported to yield amide derivatives. granthaalayahpublication.org

The synthesis of other carboxylic acid derivatives, such as acid chlorides or anhydrides, would generally proceed from the carboxylic acid (2,3-difluoro-4-methoxybenzoic acid). The carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then be readily converted to a wide range of other derivatives, including amides and other esters.

| Reactant | Reagents and Conditions | Product |

| Primary or Secondary Amine | Heat, optional catalyst | 2,3-difluoro-4-methoxybenzamide derivative |

| Thionyl Chloride (SOCl₂) (from the acid) | Reflux | 2,3-difluoro-4-methoxybenzoyl chloride |

Reactivity of the Fluoro-Substituted Aromatic Ring

The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity, particularly towards nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine Atoms

The fluorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups, and halogens, particularly fluorine, are effective leaving groups in this context. nih.gov

The rate of SNAr is enhanced by the electron-withdrawing nature of the ester group and the other fluorine atom. The position of the substituents is crucial; electron-withdrawing groups positioned ortho or para to the leaving group are most effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. In the case of this compound, both fluorine atoms are activated towards substitution.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For example, reaction with a primary amine could lead to the substitution of one of the fluorine atoms to form an N-substituted aminobenzoate derivative. The reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate to neutralize the liberated hydrofluoric acid. walisongo.ac.id

| Nucleophile | Conditions | Potential Product |

| Primary Amine (e.g., Butylamine) | K₂CO₃, DMSO, Heat | Ethyl 2-butylamino-3-fluoro-4-methoxybenzoate or Ethyl 3-butylamino-2-fluoro-4-methoxybenzoate |

| Alkoxide (e.g., Sodium Methoxide) | Methanol, Heat | Ethyl 2,4-dimethoxy-3-fluorobenzoate or Ethyl 3,4-dimethoxy-2-fluorobenzoate |

| Thiolate (e.g., Sodium Thiophenoxide) | DMF, Heat | Ethyl 2-(phenylthio)-3-fluoro-4-methoxybenzoate or Ethyl 3-(phenylthio)-2-fluoro-4-methoxybenzoate |

Reactivity with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

The reaction of polyfluoroaromatic compounds with oxygen nucleophiles like alkoxides and phenoxides is a well-established method for the synthesis of aryl ethers. In the case of this compound, the fluorine atoms are susceptible to displacement. For instance, reaction with sodium methoxide in a suitable solvent would be expected to yield a methoxy-substituted product. The regioselectivity of this substitution would be influenced by the electronic effects of the existing substituents. The electron-withdrawing ester group and the fluorine atoms activate the ring towards nucleophilic attack, while the methoxy (B1213986) group is an electron-donating group. The positions ortho and para to the strongly activating nitro group are generally the most reactive in nucleophilic aromatic substitution. oup.comorganicchemistoncall.commasterorganicchemistry.comlibretexts.org In the absence of a nitro group, the fluorine atoms themselves activate the ring.

A general representation of the reaction with an alkoxide is shown below:

Reaction with Alkoxides:

Reactants: this compound, Sodium Alkoxide (e.g., NaOR)

Product: Ethyl 2-alkoxy-3-fluoro-4-methoxybenzoate or Ethyl 3-alkoxy-2-fluoro-4-methoxybenzoate

General Conditions: Typically carried out in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

| Nucleophile | Expected Product(s) | General Reaction Conditions |

| Sodium Methoxide (NaOCH₃) | Ethyl 2-fluoro-3,4-dimethoxybenzoate | DMSO, 80-120 °C |

| Sodium Phenoxide (NaOPh) | Ethyl 2-fluoro-4-methoxy-3-phenoxybenzoate | DMF, 100-150 °C |

Reactivity with Nitrogen Nucleophiles (e.g., Amines)

The C-F bonds in this compound are also susceptible to attack by nitrogen nucleophiles such as primary and secondary amines. This reaction provides a route to N-aryl amines and their derivatives. For example, the reaction with ammonia (B1221849) or a primary amine can lead to the substitution of a fluorine atom to form an amino-substituted benzoate (B1203000). The amino group of a related compound, Ethyl 2-amino-3,5-difluoro-4-methoxybenzoate, can undergo further reactions such as amidation with acyl chlorides. evitachem.com

Reaction with Amines:

Reactants: this compound, Amine (e.g., RNH₂)

Product: Ethyl 2-amino-3-fluoro-4-methoxybenzoate or Ethyl 3-amino-2-fluoro-4-methoxybenzoate

General Conditions: Often requires a base to neutralize the HF formed and may be carried out in a polar solvent or neat at high temperatures.

| Nucleophile | Expected Product(s) | General Reaction Conditions |

| Ammonia (NH₃) | Ethyl 2-amino-3-fluoro-4-methoxybenzoate | Aqueous ammonia, sealed tube, 150-180 °C |

| Aniline (PhNH₂) | Ethyl 2-fluoro-4-methoxy-3-(phenylamino)benzoate | K₂CO₃, DMF, 120-160 °C |

Reactivity with Carbon Nucleophiles (e.g., Organometallic Reagents)

The reaction of polyfluoroaromatics with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is a powerful tool for the formation of carbon-carbon bonds. However, the reactivity can be complex, with the potential for both substitution and addition reactions. In the case of this compound, a Grignard reagent could potentially displace a fluorine atom. The choice of the organometallic reagent and reaction conditions is crucial to control the outcome.

Electrophilic Aromatic Substitution Potential and Limitations in Polyfluorinated Systems

Electrophilic aromatic substitution (EAS) on highly fluorinated benzene (B151609) rings is generally challenging. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.comkhanacademy.org The methoxy group in this compound is an activating group and directs electrophiles to the ortho and para positions. However, the deactivating effect of the two fluorine atoms and the ester group likely outweighs the activating effect of the methoxy group, making typical Friedel-Crafts alkylation and acylation reactions difficult to achieve under standard conditions.

Limitations of Friedel-Crafts Reactions:

Deactivation: The cumulative electron-withdrawing effect of the two fluorine atoms and the carboxylate group significantly reduces the nucleophilicity of the aromatic ring.

Harsh Conditions: Forcing conditions (high temperatures, strong Lewis acids) may be required, which can lead to side reactions and decomposition of the starting material.

Catalyst Inhibition: The oxygen atoms of the methoxy and ester groups can coordinate with the Lewis acid catalyst, further deactivating the ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.comkhanacademy.org

Metalation and Lithiation Reactions on the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca In this reaction, a heteroatom-containing substituent directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The methoxy group in this compound can act as a directing group for lithiation. The position of lithiation would be influenced by the other substituents. The fluorine atoms also have a directing effect. The most acidic proton is typically the one ortho to the directing group.

Potential Lithiation Site:

The proton at the C5 position is ortho to the methoxy group and could be susceptible to deprotonation by a strong base like n-butyllithium or lithium diisopropylamide (LDA).

The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

| Reagent | Proposed Intermediate | Potential Product after Electrophilic Quench (E+) |

| n-Butyllithium | 5-Lithio-ethyl 2,3-difluoro-4-methoxybenzoate | Ethyl 2,3-difluoro-5-(E)-4-methoxybenzoate |

| LDA | 5-Lithio-ethyl 2,3-difluoro-4-methoxybenzoate | Ethyl 2,3-difluoro-5-(E)-4-methoxybenzoate |

Reactivity of the Methoxy Group

Demethylation Reactions to Phenolic Derivatives

The methoxy group on the aromatic ring can be cleaved to yield the corresponding phenol (B47542). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr or HI. nih.govcore.ac.ukgvsu.eduresearchgate.netnih.gov The reaction with BBr₃ is particularly effective for the demethylation of aryl methyl ethers. nih.govcore.ac.ukgvsu.eduresearchgate.netnih.gov

The reaction proceeds via the formation of a complex between the Lewis acidic boron and the Lewis basic oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group.

Demethylation with BBr₃:

Reactant: this compound

Reagent: Boron tribromide (BBr₃)

Product: Ethyl 2,3-difluoro-4-hydroxybenzoate

General Conditions: Typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.

This demethylation reaction provides a route to valuable phenolic compounds which can be used as intermediates in the synthesis of more complex molecules. A patent describes the synthesis of a related compound, 2,3-difluoro-6-methoxybenzoic acid, from the corresponding aldehyde via oxidation. google.com

Derivatization Strategies for Novel Compound Synthesis

The molecular architecture of this compound presents multiple reactive sites that can be strategically manipulated to generate a diverse array of novel compounds. The presence of an ester functional group, an activated aromatic ring, and strategically positioned fluorine and methoxy substituents allows for a variety of chemical transformations. These derivatization strategies are pivotal in the fields of medicinal chemistry and materials science, where fine-tuning of molecular properties is essential for developing new therapeutic agents and functional materials. Key reactive pathways include transformations of the ethyl ester, substitutions on the aromatic ring, and cleavage of the methoxy group.

The primary modes of derivatization for this compound encompass several key reaction classes:

Ester Group Transformations: The ethyl ester is a versatile handle for derivatization. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups. Amidation, via direct reaction with amines or through an activated carboxylic acid intermediate, is a common strategy to introduce diverse N-substituted amides, which are prevalent in biologically active molecules. Furthermore, reduction of the ester yields the corresponding primary alcohol, opening up another avenue for derivatization.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring, activated by the electron-withdrawing ester group, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents, such as amines, alkoxides, and thiolates, by displacing one or both of the fluorine atoms. The regioselectivity of this substitution is influenced by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: While the benzene ring is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing ester and fluorine atoms, the methoxy group is an activating, ortho-para directing group. Under forcing conditions, electrophilic substitution reactions such as nitration or halogenation may be possible, with the position of substitution being directed by the interplay of the electronic effects of all substituents.

Ether Cleavage: The methoxy group can be cleaved to unveil a phenolic hydroxyl group. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting phenol is a valuable intermediate for the synthesis of new ethers, esters, and other derivatives.

These derivatization strategies enable the systematic modification of the physicochemical and pharmacological properties of the parent molecule, facilitating the exploration of structure-activity relationships in drug discovery and the development of novel materials with tailored characteristics.

Interactive Data Tables of Derivatization Reactions

The following tables outline potential derivatization strategies for this compound, based on established chemical transformations for analogous aromatic esters.

Table 1: Ester Group Transformations

| Reaction Class | Reagents and Conditions | Product |

| Hydrolysis | LiOH, THF/H₂O, rt | 2,3-Difluoro-4-methoxybenzoic acid |

| Amidation | Amine (R-NH₂), Heat | N-substituted-2,3-difluoro-4-methoxybenzamide |

| Reduction | LiAlH₄, THF, 0 °C to rt | (2,3-Difluoro-4-methoxyphenyl)methanol |

Table 2: Aromatic Ring and Substituent Transformations

| Reaction Class | Reagents and Conditions | Product |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH), DMSO, Heat | Ethyl 2-(dialkylamino)-3-fluoro-4-methoxybenzoate or Ethyl 3-(dialkylamino)-2-fluoro-4-methoxybenzoate |

| Ether Cleavage | BBr₃, CH₂Cl₂, -78 °C to rt | Ethyl 2,3-difluoro-4-hydroxybenzoate |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Ethyl 2,3-difluoro-4-methoxy-5-nitrobenzoate |

Based on a comprehensive search for "this compound," it has been determined that publicly accessible, detailed experimental spectroscopic data (NMR, IR, UV-Vis) is not available. While the compound is listed by chemical suppliers chemscene.comparchem.comambeed.com, and spectroscopic data is mentioned as existing ambeed.com, the actual spectra and corresponding detailed research findings are not provided in the available resources.

Constructing a scientifically accurate and informative article that strictly adheres to the requested outline is not possible without this foundational data. Generating content based on related but different molecules would not be a factual representation for "this compound" and would violate the specific constraints of the request.

Therefore, this article cannot be generated at this time due to the lack of necessary scientific data.

Spectroscopic and Structural Elucidation Methodologies for Ethyl 2,3 Difluoro 4 Methoxybenzoate and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Ethyl 2,3-difluoro-4-methoxybenzoate, HRMS would be expected to yield a precise mass for the molecular ion ([M]⁺), allowing for its unambiguous identification.

The predicted HRMS data for the molecular ion of this compound is presented below.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected Ion |

| C₁₀H₁₀F₂O₃ | 216.0598 | [M]⁺, [M+H]⁺, [M+Na]⁺ |

The fragmentation pattern of esters in mass spectrometry is well-documented and typically involves characteristic cleavage points around the ester functional group. libretexts.orgdocbrown.infodocbrown.info For this compound, the primary fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃), the loss of an ethyl radical (-CH₂CH₃), and cleavage resulting in the formation of the benzoyl cation. The presence of the fluoro and methoxy (B1213986) substituents on the aromatic ring would further influence the fragmentation, leading to a unique mass spectrum.

A plausible fragmentation pattern based on established principles is outlined in the following table. libretexts.orgdocbrown.infoimreblank.ch

Table 2: Predicted Major Mass Fragments for this compound

| m/z (Predicted) | Ion Structure | Description of Loss |

| 216 | [C₁₀H₁₀F₂O₃]⁺ | Molecular Ion |

| 187 | [C₈H₅F₂O₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) |

| 171 | [C₈H₅F₂O₂]⁺ | Loss of an ethoxy radical (•OCH₂CH₃) |

| 143 | [C₇H₂F₂O]⁺ | Loss of ethoxy radical and carbon monoxide |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

X-ray Crystallography for Solid-State Structure Determination

The conformation of this compound is largely defined by the torsional angles between the ester group and the aromatic ring. It is expected that the ester group would be nearly coplanar with the benzene (B151609) ring to maximize π-conjugation. However, some deviation from planarity might occur due to steric hindrance from the ortho-substituted fluorine atom. The orientation of the methoxy and ethyl groups would also be determined, revealing the most stable spatial arrangement in the crystal lattice.

Computational and Theoretical Studies of Ethyl 2,3 Difluoro 4 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds. For Ethyl 2,3-difluoro-4-methoxybenzoate, these computational methods provide insights into its electronic properties and behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules to their lowest energy state and for analyzing their electronic properties. DFT calculations have been employed to determine the structural and electronic characteristics of various aromatic esters. In the case of related difluoro-aromatic compounds, DFT has been used to predict molecular geometries and vibrational frequencies with high accuracy.

For instance, studies on similar fluorinated benzamide (B126) molecules have demonstrated that DFT calculations, specifically using the B3LYP functional with a 6-31+G(d,p) basis set, can accurately predict bond lengths and angles. The process of geometry optimization involves finding the minimum energy conformation of the molecule. This optimized structure is crucial for further analysis of the molecule's properties, including its electronic structure. The electronic structure analysis provides information about the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic behavior.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a high level of theoretical accuracy for determining the electronic structure of molecules. While computationally more demanding than DFT, ab initio methods are valuable for providing benchmark data and for systems where DFT may not be sufficiently accurate. For complex molecules, scalable ab initio methods are being developed to achieve near chemical accuracy for thermochemical properties. The application of these high-level methods to this compound would provide a detailed and accurate picture of its electronic wave function and energy levels.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict chemical and physical properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter for determining molecular stability, chemical reactivity, and the electronic absorption properties of a molecule. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. For related compounds, DFT calculations have been used to compute the HOMO and LUMO energies and visualize their distribution, providing insights into the reactive sites of the molecule.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. It provides a localized picture of the bonding in terms of Lewis-type structures (lone pairs and bonds). NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. This information is valuable for understanding the nature of chemical bonds, the hybridization of atomic orbitals, and the intramolecular charge transfer processes that contribute to the stability of the molecule. For similar aromatic compounds, NBO analysis has been used to confirm the presence of intramolecular charge transfer and to analyze the hybridization of the atoms.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Theoretical calculations of these spectra can be correlated with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

For instance, DFT calculations can be used to compute the vibrational frequencies of a molecule. The calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the theoretical methods, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. The correlation between theoretical and experimental spectroscopic data provides a powerful tool for the structural characterization of molecules like this compound.

Theoretical NMR Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are essential for confirming molecular structures and understanding the electronic environment of nuclei. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. ufv.br

The chemical shift of a particular nucleus is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups. For this compound, the electron-withdrawing fluorine atoms are expected to cause a downfield shift (higher ppm) for adjacent carbon and hydrogen atoms. Conversely, the electron-donating methoxy (B1213986) and ethoxy groups would lead to an upfield shift (lower ppm) for the nuclei they influence.

Illustrative Data for a Structurally Similar Compound (4-ethoxy-2,3-difluoro benzamide)

To illustrate the type of data generated in such studies, the following table shows theoretical ¹H and ¹³C NMR chemical shifts calculated for the structurally analogous compound, 4-ethoxy-2,3-difluoro benzamide. These calculations are typically performed using DFT methods.

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-ethoxy-2,3-difluoro benzamide Note: This data is for a structurally similar compound and is intended for illustrative purposes only.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| C1 | - | 115.3 |

| C2 | - | 140.1 |

| C3 | - | 142.5 |

| C4 | - | 148.9 |

| C5 | 7.01 | 102.6 |

| C6 | 7.98 | 110.8 |

| C7 (C=O) | - | 163.2 |

| O10 (in ethoxy) | - | - |

| C17 (in ethoxy) | 4.21 | 65.4 |

| H18/H19 (in ethoxy) | 1.45 | - |

| N14 (Amide) | 7.82 (NH₂) | - |

Data adapted from theoretical calculations on 4-ethoxy-2,3-difluoro benzamide. researchgate.net

Vibrational Frequency Predictions and IR Spectra Simulations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. These calculations are often performed using DFT, and the results can be visualized as simulated IR and Raman spectra. researchgate.net

For this compound, key vibrational modes would include:

C=O stretching: Typically observed in the region of 1700-1750 cm⁻¹.

C-F stretching: Expected in the range of 1000-1400 cm⁻¹.

C-O stretching: Associated with the ester and methoxy groups, appearing around 1000-1300 cm⁻¹.

Aromatic C-H and C=C stretching: Occurring at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

A study on 4-ethoxy-2,3-difluoro benzamide provides a useful comparison. researchgate.net The calculated vibrational frequencies for this molecule were found to be in good agreement with experimental FT-IR and FT-Raman data. researchgate.net

Illustrative Data for a Structurally Similar Compound (4-ethoxy-2,3-difluoro benzamide)

The following table presents a selection of calculated and experimental vibrational frequencies for 4-ethoxy-2,3-difluoro benzamide, illustrating the typical assignments made in such studies.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 4-ethoxy-2,3-difluoro benzamide Note: This data is for a structurally similar compound and is intended for illustrative purposes only.

| Assignment | Calculated FT-IR (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| NH₂ asymmetric stretching | 3490 | 3485 | 3491 | - |

| NH₂ symmetric stretching | 3375 | 3370 | 3376 | - |

| C-H stretching (aromatic) | 3080 | 3075 | 3081 | 3078 |

| C=O stretching | 1670 | 1665 | 1671 | 1668 |

| NH₂ scissoring | 1630 | 1625 | 1631 | - |

| C=C stretching (aromatic) | 1580 | 1575 | 1581 | 1578 |

| C-F stretching | 1280 | 1275 | 1281 | 1278 |

| C-O-C asymmetric stretching | 1250 | 1245 | 1251 | 1248 |

| C-O-C symmetric stretching | 1030 | 1025 | 1031 | 1028 |

Data adapted from theoretical and experimental results for 4-ethoxy-2,3-difluoro benzamide. researchgate.net

UV-Vis Absorption Maxima Prediction and Electronic Excitation Studies

Theoretical calculations can predict the electronic absorption spectra (UV-Vis) of molecules, providing information about electronic transitions. Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis spectra. nih.gov The calculations can determine the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene (B151609) ring. The electronic transitions would likely be of the π → π* type. The positions of the fluorine and methoxy substituents would influence the energies of the molecular orbitals and thus the absorption wavelengths.

In a theoretical study of 4-ethoxy-2,3-difluoro benzamide, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) were analyzed to understand the electronic transitions. researchgate.net The energy gap between the HOMO and LUMO is a key factor in determining the electronic properties and reactivity of the molecule. researchgate.net

Illustrative Data for a Structurally Similar Compound (4-ethoxy-2,3-difluoro benzamide)

The following table shows the calculated UV-Vis absorption data and frontier molecular orbital energies for 4-ethoxy-2,3-difluoro benzamide.

Table 3: Theoretical UV-Vis and Frontier Molecular Orbital Data for 4-ethoxy-2,3-difluoro benzamide Note: This data is for a structurally similar compound and is intended for illustrative purposes only.

| Parameter | Calculated Value |

| λ_max (nm) | 295 |

| Oscillator Strength (f) | 0.15 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.3 |

Data adapted from theoretical calculations on 4-ethoxy-2,3-difluoro benzamide. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, indicating these are sites for electrophilic attack.

Positive potential (blue) around the hydrogen atoms.

The fluorine atoms, being highly electronegative, would create a region of negative potential, influencing the reactivity of the aromatic ring.

In a study on dimethoxybenzene derivatives, MEP analysis revealed that the oxygen atoms of the methoxy groups were the most electronegative regions, suggesting they are likely sites for electrophilic attack. nih.gov Similarly, for this compound, the carbonyl oxygen would be a primary site for interaction with electrophiles.

Conformational Analysis through Computational Methods

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Computational methods can be used to perform a conformational analysis to identify the most stable conformers (lowest energy structures). This typically involves rotating single bonds and calculating the energy of each resulting structure.

For this compound, the key rotatable bonds would be those connecting the ethyl group to the ester oxygen and the methoxy group to the benzene ring. A potential energy surface scan can be performed by systematically changing the dihedral angles of these bonds to find the global energy minimum.

A study on 2-(4-bromophenyl)-2-oxoethyl benzoates used computational methods to determine the preferred conformation, finding that the molecules adopted a synclinal conformation. researchgate.net For this compound, steric hindrance between the substituents on the benzene ring would play a significant role in determining the most stable conformation.

Mechanistic Elucidation of Key Reactions Using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out, and the activation energy for each step can be determined. mdpi.com

For this compound, a key reaction is its synthesis via the esterification of 2,3-difluoro-4-methoxybenzoic acid with ethanol (B145695). chemicalbook.com A computational study of this reaction could elucidate the Fischer esterification mechanism, identifying the key intermediates and transition states.

For example, a computational study on the aminolysis of methyl benzoate (B1203000) used DFT to examine different mechanistic pathways, concluding that a general-base-catalyzed stepwise mechanism was the most favorable. acs.org Similar computational approaches could be applied to understand the hydrolysis or other reactions of this compound, providing insights into its reactivity and stability.

Advanced Research Topics and Future Directions for Ethyl 2,3 Difluoro 4 Methoxybenzoate

Development of Novel and Sustainable Synthetic Pathways to Fluorinated Benzoate (B1203000) Esters

The synthesis of fluorinated aromatics, including benzoate esters, is continuously evolving towards more efficient, selective, and environmentally benign methodologies. Traditional methods often require harsh conditions or hazardous reagents, prompting research into novel catalytic and sustainable approaches.

A significant area of development is the use of photocatalysis. For instance, a photocatalytic hydrodefluorination (HDF) strategy has been developed that starts with readily available, highly fluorinated benzoic acids and selectively removes fluorine atoms to produce a variety of partially fluorinated benzoate derivatives. nih.govacs.org This "molecular sculpting" approach offers mild reaction conditions and excellent regioselectivity, providing access to specific fluorination patterns that are otherwise difficult to synthesize. nih.govacs.org

Another sustainable avenue involves biocatalysis and the use of engineered enzymes. The metabolism of fluorinated benzoates by microorganisms like Syntrophus aciditrophicus demonstrates that biological systems can process these compounds, suggesting the potential for developing enzymatic pathways for their synthesis or modification. ambeed.com Furthermore, heterogeneous catalysts, such as metal-organic frameworks (MOFs) like UiO-66-NH₂, are being explored for the esterification of fluorinated aromatic carboxylic acids. nih.gov These catalysts offer advantages like reduced reaction times, high conversion yields, and easier separation compared to traditional homogeneous catalysts. nih.gov

Modern catalytic fluorination itself is also advancing, with new reagents and methods for direct C-H fluorination emerging. These techniques, including those using photoredox catalysis, aim to install fluorine atoms onto aromatic rings with high precision, reducing the need for multi-step sequences starting from pre-functionalized precursors.

Table 1: Comparison of Synthetic Strategies for Fluorinated Benzoates

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Photocatalytic Hydrodefluorination (HDF) | Selective C-F bond cleavage on highly fluorinated precursors. nih.govacs.org | Mild conditions, high regioselectivity, access to diverse substitution patterns. acs.org | Requires specific photocatalysts and light sources. |

| Heterogeneous Catalysis (e.g., MOFs) | Use of solid catalysts like UiO-66-NH₂ for esterification. nih.gov | Reduced reaction time, high yield, catalyst reusability. nih.gov | Catalyst synthesis and stability can be complex. |

| Biocatalysis | Use of whole-cell or isolated enzymes for transformation. ambeed.com | High selectivity, environmentally benign (aqueous media, mild temperatures). | Enzyme stability and substrate scope can be limited. |

| Modern Direct Fluorination | Direct C-H functionalization using advanced reagents (e.g., Selectfluor). | Atom-economic, reduces step count. | Regioselectivity control, harsh reagents may still be needed. |

Exploration of Ethyl 2,3-difluoro-4-methoxybenzoate as a Key Intermediate in Advanced Materials Synthesis

The unique electronic properties conferred by fluorine atoms make compounds like this compound valuable building blocks for high-performance materials. Research is focused on leveraging its structure to create polymers and functional organic materials with tailored characteristics.

Fluorinated aromatic esters are increasingly recognized as important monomers for creating advanced polymers. The incorporation of these units can significantly alter polymer properties, including thermal stability, chemical resistance, and optical clarity. Research has shown that polymers containing aromatic ester groups can be photoreactive. researchgate.net For example, the photo-Fries rearrangement in such polymers can be triggered by UV irradiation, leading to the formation of hydroxyketones and causing a substantial change in the material's refractive index. researchgate.net This enables the direct writing of optical waveguides and other photonic structures into the polymer film. researchgate.net

Furthermore, the reactivity of the ester and aromatic functionalities allows for their use as versatile intermediates in creating complex polymer architectures. researchgate.net By modifying the benzoate structure, it's possible to introduce other reactive groups, such as norbornene units, which can be used for subsequent polymer functionalization or cross-linking reactions. researchgate.net

Polyfluorinated aromatics are crucial components in the design of functional organic materials for optoelectronics. researchgate.netepa.gov The number and position of fluorine atoms on an aromatic ring are critical for tuning the material's optical and electrochemical properties. epa.gov Fluorine substitution can lead to a redshift in absorption spectra and a reduction in the energy band gap of organic dyes. epa.gov

This compound and similar structures serve as key building blocks for these materials. They can be incorporated into larger conjugated systems, such as carbazoles, which are known for their wide bandgaps and high luminescence efficiency, making them suitable for use in organic light-emitting diodes (OLEDs) and other devices. acs.org Additionally, lanthanide complexes formed with fluorinated benzoates have demonstrated intense luminescence with high quantum yields, highlighting their potential in developing highly efficient light-emitting materials. epa.gov

In-depth Mechanistic Studies of Nucleophilic Substitution and Cross-Coupling Reactions Involving Fluorinated Benzoates

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For fluorinated benzoates, research focuses on the intricate details of C-F bond cleavage, nucleophilic substitution, and cross-coupling reactions.